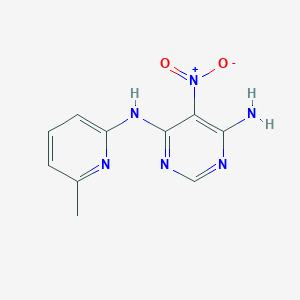

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

描述

属性

IUPAC Name |

4-N-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-6-3-2-4-7(14-6)15-10-8(16(17)18)9(11)12-5-13-10/h2-5H,1H3,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRKHNZBRJUJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-methyl-2-pyridinylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(6-methyl-2-pyridinyl)-4,6-diaminopyrimidine.

科学研究应用

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrimidine rings can interact with various biological molecules, influencing their activity and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine with analogous compounds from the evidence, focusing on substituent effects, physical properties, and synthesis.

Table 1: Key Properties of Selected 5-Nitropyrimidine-4,6-diamine Derivatives

*Calculated based on substituents; exact data unavailable.

Substituent Effects on Physical Properties

- Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., 4-chlorobenzyl in 5f , pyridinyl in the target) typically increase melting points due to enhanced π-stacking and crystallinity (e.g., 5f: 159–161°C vs. 5k: 84–86°C). The target’s pyridinyl group may confer intermediate melting points compared to halogenated aryl derivatives. Alkyl substituents (e.g., diethyl in 5k , sec-butyl ) reduce melting points and improve solubility in nonpolar solvents.

- The target’s pyridinyl group is less bulky than halogenated aryl groups but more polar than alkyl chains.

生物活性

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The chemical structure of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine can be described as follows:

- Molecular Formula: C10H10N6O2

- Molar Mass: 234.23 g/mol

- Chemical Structure:

- Contains a pyrimidine ring substituted at positions 4 and 6 with amino groups and a nitro group at position 5.

- The presence of a methylpyridine moiety at position 2 adds to its complexity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the amino groups can participate in hydrogen bonding with enzymes or receptors.

Antimicrobial Activity

Research indicates that N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth by interfering with essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural features contribute to its ability to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Enzyme Inhibition

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, providing therapeutic avenues for diseases such as cancer and inflammation.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial effects.

-

Cytotoxicity Assay

- In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of 15 µM and 20 µM, respectively.

- Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

-

Enzyme Inhibition Research

- A study focused on the inhibition of phosphodiesterase enzymes revealed that the compound inhibited PDE activity with an IC50 value of 25 µM.

- This inhibition was linked to increased intracellular cAMP levels, suggesting potential applications in treating conditions like asthma or erectile dysfunction.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | Nitro group at position 5; amino groups at positions 4 and 6 | Antimicrobial, anticancer, enzyme inhibition |

| N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine | Sec-butyl group at position 4 | Antimicrobial activity |

| N4,N4-Dimethyl-5-nitropyrimidine-4,6-diamine | Dimethyl substitution at position 4 | Limited anticancer activity |

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine?

- Methodological Guidance :

- Step 1 : Start with 5-nitropyrimidine-4,6-diamine as the core scaffold. Substitute the N4 position with a 6-methylpyridin-2-yl group via nucleophilic aromatic substitution (SNAr). Use polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to enhance reactivity .

- Step 2 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to achieve high yields (>80%). Monitor reaction progress using TLC or HPLC.

- Key Data : Analogous compounds (e.g., N4,N6-diaryl derivatives) achieve yields of 68–95% under similar conditions .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Guidance :

- 1H/13C NMR : Identify characteristic peaks:

- Pyrimidine ring protons (δ 8.5–9.0 ppm for aromatic H).

- Methylpyridinyl substituents (δ 2.5–3.0 ppm for CH3) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+ expected at ~276.1 g/mol).

- IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹ for asymmetric NO2) .

Q. What are the stability considerations for storage and handling?

- Methodological Guidance :

- Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent nitro group degradation .

- Avoid prolonged light exposure due to potential photolytic decomposition .

Advanced Research Questions

Q. How do substituents (e.g., methylpyridinyl) influence electronic properties and reactivity?

- Methodological Guidance :

- Computational Modeling : Use Gaussian16 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Compare with analogs (e.g., chlorobenzyl derivatives) to assess electron-withdrawing/donating effects .

- Experimental Validation : Measure redox potentials via cyclic voltammetry. Nitro groups typically show reduction peaks at -0.5 to -1.0 V (vs. Ag/AgCl) .

Q. What mechanistic insights explain regioselectivity in substitution reactions?

- Methodological Guidance :

- Transition-State Analysis : Employ DFT calculations (B3LYP/6-31G**) to model SNAr pathways. The N4 position is favored due to lower activation energy (~25 kcal/mol) compared to N6 .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying pH (4–10) .

Q. How can biological activity be evaluated in vitro/in vivo?

- Methodological Guidance :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK2) at 1–100 µM concentrations. Use ATP competition assays with fluorescent probes .

- In Vivo Models : Adapt protocols from quinazoline-4,6-diamine studies (e.g., LPS-induced inflammation in rats). Measure cytokine levels (IL-6, TNF-α) via ELISA .

Key Research Challenges

- Synthetic Optimization : Balancing steric hindrance from the 6-methylpyridinyl group with reaction efficiency.

- Biological Specificity : Differentiating target selectivity from off-target effects in kinase assays.

- Computational-Experimental Synergy : Validating DFT-predicted reactivities with empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。